molecular formula C10H20O3 B14358572 [(Octan-3-yl)oxy]acetic acid CAS No. 92759-91-6

[(Octan-3-yl)oxy]acetic acid

Cat. No.: B14358572
CAS No.: 92759-91-6
M. Wt: 188.26 g/mol
InChI Key: BAXORYQRPOAMQI-UHFFFAOYSA-N
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Description

[(Octan-3-yl)oxy]acetic acid is an organic compound with the molecular formula C10H20O3 It is an ester derivative of acetic acid and octanol, characterized by its unique structure where an octan-3-yl group is attached to the acetic acid moiety through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

[(Octan-3-yl)oxy]acetic acid can be synthesized through the esterification of octan-3-ol with acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions generally include heating the mixture under reflux to drive the reaction to completion and remove the water formed during the process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further ensures the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

[(Octan-3-yl)oxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.

Major Products

    Oxidation: Octanoic acid and acetic acid.

    Reduction: Octan-3-ol and ethanol.

    Substitution: Various substituted acetic acid derivatives.

Scientific Research Applications

[(Octan-3-yl)oxy]acetic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of [(Octan-3-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and octan-3-ol, which may exert biological effects through various biochemical pathways. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.

Comparison with Similar Compounds

[(Octan-3-yl)oxy]acetic acid can be compared with other similar compounds, such as:

    Octyl acetate: An ester formed from octanol and acetic acid, used in fragrances and flavors.

    Ethyl acetate: A common ester used as a solvent in various applications.

    Butyl acetate: Another ester with similar uses in the production of coatings, adhesives, and cosmetics.

Uniqueness

This compound is unique due to its specific structure and the presence of the octan-3-yl group, which imparts distinct physical and chemical properties

Properties

CAS No.

92759-91-6

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

2-octan-3-yloxyacetic acid

InChI

InChI=1S/C10H20O3/c1-3-5-6-7-9(4-2)13-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)

InChI Key

BAXORYQRPOAMQI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC)OCC(=O)O

Origin of Product

United States

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